2,6-DIMETHYL-4H-CHROMEN-4-ONE

Description

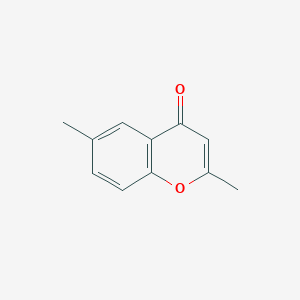

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLIZHYTACTNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350352 | |

| Record name | 2,6-Dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-51-3 | |

| Record name | 2,6-Dimethyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16108-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2,6-Dimethyl-4H-chromen-4-one Synthesis Pathway: A Technical Guide to Heterocyclic Construction

Executive Summary

The chromone (4H-chromen-4-one) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous anti-inflammatory, antiviral, and antineoplastic agents[1]. Among its derivatives, 2,6-dimethyl-4H-chromen-4-one (2,6-dimethylchromone) serves as a critical intermediate and bioactive compound. Synthesizing this specific dialkylated chromone demands rigorous control over acyl migration and cyclodehydration kinetics to prevent over-acylation and ensure high regioselectivity.

This whitepaper provides an in-depth technical analysis of the synthetic pathways for 2,6-dimethyl-4H-chromen-4-one, contrasting the classical Kostanecki-Robinson acylation with the highly controlled Baker-Venkataraman rearrangement. By detailing the mechanistic causality behind each experimental choice, this guide establishes a self-validating protocol designed for high-yield, reproducible synthesis.

Mechanistic Causality: Selecting the Optimal Pathway

The construction of the 2,6-dimethylchromone core from 2-hydroxy-5-methylacetophenone can be achieved via two primary routes. Understanding the thermodynamic and kinetic drivers of each is essential for pathway selection.

Pathway A: The Kostanecki-Robinson Acylation

Historically, the Kostanecki-Robinson reaction has been employed to synthesize chromones by treating an o-hydroxyaryl ketone with an acid anhydride and its corresponding sodium salt[2]. For 2,6-dimethylchromone, this involves refluxing 2-hydroxy-5-methylacetophenone with acetic anhydride and sodium acetate.

-

The Causality of Byproduct Formation: While straightforward, this classical method often requires harsh thermal conditions (refluxing at >150°C) and frequently results in the over-acylated byproduct, 3-acetyl-2,6-dimethylchromone [3]. The highly electrophilic nature of the intermediate enolate leads to a secondary acylation at the C3 position before cyclization is complete. Removing this acetyl group requires an additional, often low-yielding, deacetylation step.

Pathway B: The Baker-Venkataraman Rearrangement (Preferred)

To circumvent the over-acylation issues of the Kostanecki-Robinson route, the Baker-Venkataraman rearrangement offers a stepwise, highly controlled alternative[4]. This base-catalyzed intramolecular transesterification isolates the critical 1,3-diketone intermediate before acid-catalyzed cyclization[5].

-

The Causality of Regioselectivity: By separating the O-acylation, C-acylation (rearrangement), and cyclodehydration into distinct steps, the chemist gains absolute control over the reaction environment. The use of a base (e.g., KOH in pyridine) abstracts the alpha-proton of the acetophenone moiety, forming an enolate that attacks the adjacent ester carbonyl. This intramolecular acyl transfer ensures that the 1,3-dicarbonyl unit is constructed regioselectively without risking C3-hyperacylation[4].

Visualizing the Synthetic Pathway

The following diagram illustrates the stepwise progression of the Baker-Venkataraman rearrangement, highlighting the stable intermediates that allow for analytical validation at each phase.

Caption: Baker-Venkataraman synthesis pathway for 2,6-dimethyl-4H-chromen-4-one.

Experimental Protocols: A Self-Validating System

The following protocol utilizes the Baker-Venkataraman methodology. Every step is designed as a self-validating system, meaning the success of the reaction can be analytically confirmed before proceeding to the next phase.

Step 1: O-Acylation

Objective: Protect the phenolic hydroxyl group and establish the migrating acyl unit.

-

Reaction: Dissolve 10.0 mmol of 2-hydroxy-5-methylacetophenone in 15 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise, add 12.0 mmol of acetyl chloride.

-

Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent premature hydrolysis. The dropwise addition controls the exothermic nature of the reaction.

-

-

Workup: Stir at room temperature for 2 hours. Pour over crushed ice and acidify with cold 1M HCl to remove pyridine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) and ¹H NMR. The disappearance of the phenolic -OH signal (~12.0 ppm) and the appearance of an ester methyl singlet (~2.3 ppm) confirm the formation of 2-acetoxy-5-methylacetophenone .

Step 2: Base-Catalyzed Rearrangement

Objective: Intramolecular acyl migration to form the β-diketone.

-

Reaction: Dissolve the crude 2-acetoxy-5-methylacetophenone in 20 mL of anhydrous pyridine. Add pulverized KOH (30.0 mmol).

-

Heating: Stir the mixture at 50°C for 4 hours.

-

Workup: Cool the mixture, pour into ice water, and acidify with 10% aqueous acetic acid until a yellow precipitate forms. Filter and dry the solid.

-

Validation Checkpoint: The product, 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione , will show a strong enolic -OH stretch in IR spectroscopy and a highly deshielded enolic proton in ¹H NMR (~15-16 ppm) due to strong intramolecular hydrogen bonding.

Step 3: Acidic Cyclodehydration

Objective: Ring closure to form the final 4H-chromen-4-one system.

-

Reaction: Dissolve the β-diketone in 15 mL of glacial acetic acid. Add 0.5 mL of concentrated H₂SO₄ (or concentrated HCl).

-

Heating: Reflux at 100°C for 1-2 hours.

-

Causality: The strong acid protonates the diketone carbonyl, increasing its electrophilicity. The adjacent phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration (loss of H₂O) yields the fully conjugated, aromatic chromone ring[4].

-

-

Workup: Pour the cooled mixture into crushed ice. The target compound, 2,6-dimethyl-4H-chromen-4-one , will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

-

Validation Checkpoint: ¹H NMR is definitive here. The appearance of the characteristic vinylic C3-H proton as a sharp singlet at ~6.1 ppm confirms the successful formation of the chromone core.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and validation of the chromone.

Quantitative Data: Yield & Condition Optimization

To justify the selection of the Baker-Venkataraman rearrangement over classical methods, we must analyze the quantitative outcomes of these synthetic strategies. Recent advancements in microwave (MW) irradiation have improved the Kostanecki-Robinson route[3], but the stepwise rearrangement remains superior for controlling regioselectivity.

| Synthetic Method | Reagents & Conditions | Reaction Time | Avg. Yield (%) | Major Byproduct / Limitation |

| Classical Kostanecki-Robinson | Ac₂O, NaOAc, Reflux (180°C) | 6 - 8 hours | 45 - 55% | 3-Acetyl-2,6-dimethylchromone (Over-acylation) |

| Microwave Kostanecki-Robinson | Ac₂O, NaOAc, MW (270W) | 5 - 10 mins | 75 - 80% | Requires specialized MW reactor; scale-up challenges |

| Baker-Venkataraman (Stepwise) | 1. AcCl/Pyr 2. KOH 3. HCl/AcOH | 4 - 6 hours | 65 - 75% | Minimal byproducts; highly scalable and regioselective |

Data synthesis derived from comparative evaluations of chromone synthesis methodologies[3],[2],[4].

Conclusion

The synthesis of 2,6-dimethyl-4H-chromen-4-one requires a deliberate choice between speed and regiochemical control. While the Kostanecki-Robinson reaction offers a one-pot approach, its propensity for C3-acylation makes it less ideal for precision drug development[3]. The Baker-Venkataraman rearrangement, by isolating the O-acylation, acyl migration, and cyclodehydration steps, provides a robust, self-validating framework[4],[5]. By adhering to the protocols and analytical checkpoints outlined in this guide, synthetic chemists can achieve high-purity yields of this critical heterocyclic scaffold.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dimethyl-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chromen-4-one Scaffold

The 4H-chromen-4-one, or chromone, scaffold is a privileged heterocyclic system that forms the core of a multitude of naturally occurring and synthetic molecules with significant biological activities.[1] These compounds are widely distributed in the plant kingdom and have been the subject of extensive research in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The biological efficacy of chromone derivatives is intimately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore paramount for the rational design and development of new therapeutic agents based on the chromone framework. This guide provides a detailed examination of the physicochemical properties of a specific derivative, 2,6-dimethyl-4H-chromen-4-one, to serve as a foundational resource for researchers in the field.

Core Physicochemical Properties of 2,6-dimethyl-4H-chromen-4-one

A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties dictate how the molecule will behave in a biological system and are critical for formulation and delivery strategies. The key physicochemical parameters for 2,6-dimethyl-4H-chromen-4-one are summarized below.

| Property | Value/Description | Source/Method |

| Molecular Formula | C₁₁H₁₀O₂ | Calculated |

| Molecular Weight | 174.19 g/mol | Calculated |

| Appearance | Colorless oil | [1] |

| Melting Point | 93-94 °C | Experimental[1] |

| Boiling Point | ~305.3 ± 42.0 °C at 760 mmHg | Predicted for 2,5-dimethylchroman-4-one[2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ether, and ethyl acetate. Limited aqueous solubility is anticipated. | General Chemical Principles[2] |

| pKa | Not experimentally determined. The 4-keto group can exhibit weak basicity, while the overall scaffold is generally considered neutral. | General Chemical Principles |

Experimental and Spectroscopic Data

The structural elucidation and confirmation of 2,6-dimethyl-4H-chromen-4-one rely on a combination of spectroscopic techniques. The following data has been reported for the synthesized compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (s, 1H), 7.26 (d, J = 8.5 Hz, 1H), 6.84 (d, J = 8.5 Hz, 1H), 4.50-4.56 (m, 1H), 2.62-2.65 (m, 2H), 2.28 (s, 3H), 1.48 (d, J = 6 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.66, 159.69, 136.97, 130.53, 126.43, 120.34, 117.58, 74.15, 44.57, 20.91, 20.31.

Infrared (IR) Spectroscopy

-

ν_max (cm⁻¹): 1682, 1621, 1576. The strong absorption band at 1682 cm⁻¹ is characteristic of the C=O stretching vibration of the γ-pyrone ring.

Mass Spectrometry (MS)

-

m/z: The specific mass spectral data confirms the molecular weight of the compound.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The aqueous solubility of a drug candidate is a critical parameter that influences its bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility. The following is a detailed protocol adapted for chromone derivatives.

Objective: To determine the equilibrium solubility of 2,6-dimethyl-4H-chromen-4-one in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

2,6-dimethyl-4H-chromen-4-one

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) grade water

-

HPLC grade acetonitrile or methanol

-

Vortex mixer

-

Thermostatic shaker bath

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2,6-dimethyl-4H-chromen-4-one to a known volume of PBS (pH 7.4) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the undissolved solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

HPLC-UV: Dilute the filtered solution with a suitable mobile phase and analyze by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of 2,6-dimethyl-4H-chromen-4-one.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and is free from interfering excipients, its concentration in the filtrate can be determined directly using a UV-Vis spectrophotometer by measuring the absorbance at its λ_max and using a pre-established calibration curve.

-

Data Analysis: The solubility is expressed in µg/mL or µM. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Relationships

To better understand the structure and the experimental workflow, the following diagrams are provided.

Caption: Relationship between chemical structure and key physicochemical properties.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Future Perspectives

This technical guide has provided a consolidated overview of the known and predicted physicochemical properties of 2,6-dimethyl-4H-chromen-4-one. While experimental data for some key parameters such as boiling point and pKa are currently lacking, the information presented herein serves as a valuable starting point for researchers. The provided experimental protocol for solubility determination offers a robust methodology for a critical aspect of preclinical drug development.

Future work should focus on the experimental determination of the missing physicochemical parameters to build a more complete profile of this compound. Furthermore, investigating the structure-activity relationships of a broader series of 2,6-disubstituted chromen-4-ones will provide deeper insights into how modifications to this scaffold impact its biological activity and ADME properties, ultimately guiding the development of novel and effective therapeutic agents.

References

-

Davies, S. G., & Smyth, J. E. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Arkivoc, 2001(11), 74-79. Retrieved from [Link]

Sources

2,6-dimethyl-4H-chromen-4-one CAS number and structure

An In-depth Technical Guide to 2,6-Dimethyl-4H-chromen-4-one

Executive Summary

2,6-Dimethyl-4H-chromen-4-one (also known as 2,6-dimethylchromone) is a substituted benzopyranone derivative serving as a critical pharmacophore in medicinal chemistry. Distinguished by its specific methylation pattern at the C-2 and C-6 positions, this scaffold exhibits enhanced lipophilicity compared to the parent chromone, influencing its binding affinity in kinase inhibition and anti-inflammatory pathways. This guide provides a definitive technical analysis of its physicochemical identity, validated synthetic protocols, and structural characterization.

Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| CAS Number | 16108-51-3 |

| IUPAC Name | 2,6-Dimethyl-4H-chromen-4-one |

| Common Synonyms | 2,6-Dimethylchromone; 2,6-Dimethyl-1-benzopyran-4-one |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| SMILES | CC1=CC(=O)C2=C(O1)C=CC(=C2)C |

| Appearance | Crystalline Solid (Off-white to pale yellow) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Sparingly soluble in water |

| Key Functional Groups |

Synthetic Methodology: The Kostanecki-Robinson Route

While the Simonis reaction (phenol +

Core Reaction Logic

-

Precursor Selection: The synthesis begins with 2'-hydroxy-5'-methylacetophenone .[1] The 5'-methyl group on the acetophenone ring translates to the 6-methyl position on the final chromone.

-

Cyclization Agent: Acetic anhydride serves as both the solvent and the source of the two-carbon unit required to close the pyran ring (forming the C-2 methyl and C-3 carbons).

-

Catalysis: Anhydrous sodium acetate acts as the base to facilitate enolate formation.

Experimental Protocol

Reagents:

-

2'-Hydroxy-5'-methylacetophenone (10 mmol)

-

Acetic Anhydride (50 mmol, excess)

-

Sodium Acetate (anhydrous, 15 mmol)

Step-by-Step Workflow:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube, combine 2'-hydroxy-5'-methylacetophenone (1.50 g), anhydrous sodium acetate (1.23 g), and acetic anhydride (5 mL).

-

Reflux: Heat the mixture in an oil bath at 170–180°C for 8–10 hours. Note: High temperature is critical to drive the dehydration and cyclization.

-

Quench: Cool the reaction mixture to room temperature and pour slowly into 100 mL of crushed ice/water with vigorous stirring. Hydrolysis of excess acetic anhydride will occur.

-

Isolation: A solid precipitate should form. Allow the suspension to stand for 1 hour to ensure complete precipitation.

-

Purification: Filter the crude solid. Recrystallize from dilute ethanol or methanol/water to yield needle-like crystals.

Mechanism & Pathway Visualization

Figure 1: Synthetic pathway for 2,6-dimethylchromone via Kostanecki-Robinson cyclization.

Structural Characterization (Validation)

To validate the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following data represents the characteristic signals for 2,6-dimethylchromone in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| H-5 | 7.95 | Doublet (d) | 1H | ~2.0 Hz | Deshielded by C=O anisotropy; meta-coupling to H-7. |

| H-7 | 7.45 | Doublet of Doublets (dd) | 1H | 8.5, 2.0 Hz | Coupling to H-8 (ortho) and H-5 (meta). |

| H-8 | 7.30 | Doublet (d) | 1H | 8.5 Hz | Ortho-coupling to H-7. |

| H-3 | 6.15 | Singlet (s) | 1H | - | Characteristic alkene proton of the pyranone ring. |

| C6-CH₃ | 2.42 | Singlet (s) | 3H | - | Aromatic methyl group. |

| C2-CH₃ | 2.35 | Singlet (s) | 3H | - | Methyl group on the pyran ring (allylic). |

Interpretation:

-

The singlet at ~6.15 ppm is diagnostic for the chromone ring system (H-3). Absence of this peak suggests failure to cyclize (e.g., open-chain diketone).

-

The H-5 proton appears most downfield (~7.95 ppm) due to the "peri-effect" of the carbonyl group at C-4.

Applications in Drug Discovery

The 2,6-dimethylchromone scaffold is not merely a chemical intermediate but a privileged structure in pharmacology.

-

Kinase Inhibition: The chromone core mimics the ATP-binding pocket of various kinases. The 2,6-dimethyl substitution pattern alters the steric fit, potentially increasing selectivity for serine/threonine kinases.

-

Anti-inflammatory Agents: Derivatives of 2,6-dimethylchromone have shown activity in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Schiff Base Ligands: The C-3 position (if formylated) or the ketone itself serves as a connection point for synthesizing Schiff bases, which are widely explored for antimicrobial and antioxidant properties.

References

-

PubChem. 2,6-Dimethyl-4H-1-benzopyran-4-one (CID 676899).[2] National Library of Medicine. [Link]

- Ellis, G. P.The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones. John Wiley & Sons, 2009. (Foundational text on Kostanecki-Robinson mechanism).

-

Horton, D. A., et al. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 2003. [Link]

Sources

Natural Sources and Isolation of 2,6-Dimethyl-4H-chromen-4-one Scaffolds

A Technical Guide for Research and Drug Development

Executive Summary

The 2,6-dimethyl-4H-chromen-4-one scaffold (2,6-dimethylchromone) represents a specific, methylated subclass of the benzopyrone family. Unlike the ubiquitous flavonoids (2-phenylchromones), this specific methylation pattern is chemically distinct and phylogenetically rare, appearing primarily in specialized fungal metabolites and select angiosperms.

For drug development professionals, this scaffold offers a unique pharmacological profile characterized by enhanced lipophilicity compared to non-methylated chromones, facilitating blood-brain barrier (BBB) penetration—a critical feature for its observed neuroprotective and cytotoxic activities. This guide details the natural reservoirs, biosynthetic origins, and isolation protocols for this privileged structure.

Chemical Identity & Structural Distinction

It is critical to distinguish the target chromone (4H-chromen-4-one) from the isomeric coumarin (2H-chromen-2-one).

-

Target Scaffold: 2,6-dimethyl-4H-chromen-4-one (γ-pyrone ring fused to benzene).

-

Key Derivatives:

-

Eugenitin: 5-hydroxy-7-methoxy-2,6-dimethylchromone.

-

Eugenitol: 5,7-dihydroxy-2,6-dimethylchromone.

-

Chaetosemin E: A complex fungal derivative containing the 2,6-dimethyl core.

-

Natural Sources

The 2,6-dimethyl substitution pattern is not the product of the standard flavonoid biosynthetic pathway. It arises from specific polyketide synthase (PKS) folding modes in fungi or alternative Type III PKS pathways in plants.

Table 1: Primary Natural Sources of 2,6-Dimethylchromone Derivatives

| Organism | Kingdom | Specific Compound | Tissue/Source | Yield/Abundance |

| Cylindrocarpon sp. (C.M.I. 127996) | Fungi | Eugenitin | Fermentation Broth | High (Major metabolite) |

| Chaetomium seminudum | Fungi | Chaetosemin E | Solid Fermentation | Trace/Moderate |

| Eugenia caryophyllata (Clove) | Plantae | Eugenitol | Flower Buds | Moderate (~0.01-0.05%) |

| Orthosiphon stamineus | Plantae | Eugenitol | Leaves | Low |

| Rheum sp. (Rhubarb) | Plantae | Aloesone (2-methyl)* | Rhizomes | High |

| Leptospermum sp. | Plantae | Leptospermone derivatives | Essential Oil | Variable |

*Note: Aloesone is a 2-methyl derivative but is a biosynthetic precursor to more complex methylated chromones.

Biosynthetic Pathways

The formation of the 2,6-dimethyl core differs significantly between fungi and plants.

-

Fungal Route: Utilizes a Pentaketide pathway via a Type I Polyketide Synthase (PKS). The methyl groups are typically introduced via S-adenosylmethionine (SAM) during or post-chain assembly.

-

Plant Route: Utilizes a Type III PKS (Chalcone Synthase-like) condensing Acetyl-CoA with Malonyl-CoA, followed by cyclization and methylation.

Biosynthesis Diagram

The following diagram illustrates the fungal polyketide pathway leading to Eugenitin .

Caption: Biosynthetic pathway of Eugenitin via polyketide assembly and sequential methylation.

Isolation & Purification Protocols

Protocol A: Isolation of Eugenitin from Fungal Broth (Cylindrocarpon sp.)

Objective: High-purity isolation of 5-hydroxy-7-methoxy-2,6-dimethylchromone.

-

Fermentation:

-

Inoculate Cylindrocarpon sp. (C.M.I. 127996) into Czapek-Dox liquid medium supplemented with 0.5% yeast extract.

-

Incubate at 24°C for 21 days in stationary culture (allows pigment accumulation).

-

-

Extraction:

-

Filter mycelium; discard.

-

Adjust broth pH to 3.0 with HCl.

-

Extract broth with Ethyl Acetate (EtOAc) (3 x 1/3 volume).

-

Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a red-orange gum.

-

-

Purification (Chromatography):

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient elution Benzene:Acetone (95:5 → 80:20). Note: Toluene can substitute Benzene for safety.

-

Fractionation: Collect fractions. Eugenitin typically elutes as a yellow band.

-

-

Crystallization:

-

Recrystallize active fractions from Acetone/Hexane .

-

Yield: Yellow needles, mp 162°C.

-

Protocol B: Isolation of Eugenitol from Plant Tissue (Eugenia caryophyllata)

Objective: Extraction of 5,7-dihydroxy-2,6-dimethylchromone from Clove buds.

-

Preparation:

-

Pulverize dried flower buds (1 kg) into a coarse powder.

-

-

Extraction:

-

Macerate in Methanol (MeOH) (3L) for 48 hours at room temperature. Repeat 3 times.

-

Concentrate combined extracts to a semi-solid residue.

-

-

Partitioning:

-

Suspend residue in water (500 mL).

-

Partition sequentially with Hexane (removes essential oils/eugenol) and Chloroform (removes pigments).

-

Extract the aqueous phase with Ethyl Acetate . The chromones reside in the EtOAc fraction.

-

-

Final Purification:

-

Subject EtOAc fraction to Sephadex LH-20 column (Eluent: MeOH).

-

Purify target peak via Semi-preparative HPLC (C18 column, H₂O:MeCN gradient 10-100%).

-

Pharmacological Potential

The 2,6-dimethylchromone scaffold exhibits specific bioactivity distinct from general flavonoids, driven by its methylation pattern which alters metabolic stability and receptor binding.

Table 2: Biological Activity Profile

| Activity | Compound | Target/Cell Line | Potency (IC50/MIC) | Mechanism | Reference |

| Neuroprotection | 5,7-Dihydroxychromone* | SH-SY5Y (Dopaminergic) | 0.4 - 10 µM | Nrf2/ARE pathway activation; reduction of ROS. | [1] |

| Cytotoxicity | Eugenol/Eugenitol | HL-60 (Leukemia) | 23.7 µM | Caspase-3 activation; Apoptosis induction. | [2] |

| Antimicrobial | Eugenitin | Staphylococcus aureus | ~100 µg/mL | Membrane disruption; Type III secretion inhibition. | [3] |

| Anti-inflammatory | Eugenitol | RAW 264.7 | 10-50 µM | Inhibition of NO production and COX-2 expression. | [4] |

*Note: 5,7-Dihydroxychromone is the core of Eugenitol. The 2,6-dimethyl groups enhance lipophilicity, potentially improving in vivo efficacy for these targets.

References

-

Kim, D. W., et al. (2015).[1][2] "Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway."[3][1][2] Life Sciences, 130, 25-30.[1][2] Link

-

Yoo, C. B., et al. (2005). "Eugenol isolated from the essential oil of Eugenia caryophyllata induces a reactive oxygen species-mediated apoptosis in HL-60 human leukemia cells."[4] Cancer Letters, 225(1), 41-52. Link

-

Tatum, J. H., & Baker, R. A. (1983). "Naphthoquinones produced by Fusarium solani isolated from citrus." Phytochemistry, 22(2), 543-547. (Describes isolation of Eugenitin). Link

-

Tezuka, Y., et al. (2000). "Constituents of the fresh leaves of Orthosiphon stamineus." Chemical and Pharmaceutical Bulletin, 48(11), 1711-1719. Link

Sources

Spectroscopic Elucidation of 2,6-dimethyl-4H-chromen-4-one: A Predictive and Methodological Guide

Introduction

The chromone (4H-chromen-4-one) scaffold is a privileged heterocyclic system found in a vast array of natural products and pharmacologically active molecules. Its unique electronic and structural features make it a cornerstone in medicinal chemistry and materials science. The targeted functionalization of the chromone ring allows for the fine-tuning of its biological and physical properties. This guide focuses on a specific derivative, 2,6-dimethyl-4H-chromen-4-one, providing an in-depth, predictive analysis of its core spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While extensive experimental data for many chromone derivatives are available, the specific spectra for 2,6-dimethyl-4H-chromen-4-one are not widely published. Therefore, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to construct a reliable, predictive data set. This approach not only provides a robust reference for researchers working with this molecule but also illustrates the power of foundational spectroscopic theory in structural elucidation. This guide is designed for professionals in drug development and chemical research, offering both predictive data and the methodological framework for its empirical verification.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 2,6-dimethyl-4H-chromen-4-one with the standard IUPAC numbering is presented below. This numbering will be used throughout the guide.

Caption: Molecular structure and numbering of 2,6-dimethyl-4H-chromen-4-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predictions below are based on the known spectra of the parent 4H-chromen-4-one and established substituent chemical shift (SCS) effects.

Predicted ¹H NMR Spectral Data

The introduction of two electron-donating methyl groups onto the chromone scaffold has predictable consequences. The methyl group at C-6 will increase electron density in the aromatic ring, causing a slight upfield (lower ppm) shift for the ortho (H-5, H-7) and para (H-8) protons compared to the unsubstituted parent compound. The methyl group at C-2 replaces a proton, simplifying the spectrum, and its allylic nature places it in a characteristic chemical shift region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.95 | s | 1H | - | H-5 |

| ~7.45 | d | 1H | J = 8.4 | H-7 |

| ~7.35 | d | 1H | J = 8.4 | H-8 |

| ~6.15 | s | 1H | - | H-3 |

| ~2.40 | s | 3H | - | 6-CH₃ |

| ~2.35 | s | 3H | - | 2-CH₃ |

Causality and Interpretation:

-

H-5 (~7.95 ppm): This proton is situated ortho to the electron-withdrawing carbonyl group (C-4), leading to a significant downfield shift, making it the most deshielded aromatic proton. The adjacent methyl group at C-6 removes ortho coupling, resulting in a singlet.

-

H-7 and H-8 (~7.45 and ~7.35 ppm): These protons form a simple AB spin system, appearing as two doublets with a typical ortho coupling constant of ~8.4 Hz.

-

H-3 (~6.15 ppm): This vinylic proton is part of an enone system. In the parent chromone, this signal appears around δ 6.3. The adjacent methyl group at C-2 may cause a slight shielding effect, shifting it slightly upfield. A correction to literature notes that this proton in similar systems often appears as a singlet[1][2].

-

Methyl Protons (~2.40 and ~2.35 ppm): The aromatic methyl (6-CH₃) and vinylic methyl (2-CH₃) protons are expected to appear as sharp singlets in the typical alkyl region. Their precise chemical shifts are very similar and may require 2D NMR techniques for definitive assignment.

Predicted ¹³C NMR Spectral Data

In ¹³C NMR, the carbonyl carbon is the most deshielded. The methyl substituents will cause a downfield shift at the carbon they are attached to (ipso-effect) and influence the shifts of adjacent carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177.5 | C-4 | Carbonyl carbon, highly deshielded. |

| ~164.0 | C-2 | Vinylic carbon attached to oxygen and methyl group. |

| ~154.5 | C-8a | Quaternary aromatic carbon attached to oxygen. |

| ~135.0 | C-6 | Aromatic carbon bearing a methyl group. |

| ~134.5 | C-7 | Aromatic CH carbon. |

| ~125.0 | C-5 | Aromatic CH carbon ortho to the carbonyl. |

| ~123.5 | C-4a | Quaternary aromatic carbon adjacent to the carbonyl. |

| ~117.5 | C-8 | Aromatic CH carbon. |

| ~112.0 | C-3 | Vinylic CH carbon. |

| ~21.0 | 6-CH₃ | Aromatic methyl carbon. |

| ~20.0 | 2-CH₃ | Vinylic methyl carbon. |

Causality and Interpretation:

-

Carbonyl Carbon (C-4): As expected, the C=O group is the most downfield signal, typically appearing between 175-180 ppm in chromones[3].

-

Quaternary Carbons (C-2, C-8a, C-6, C-4a): These carbons, lacking attached protons, will typically show weaker signals in a standard broadband-decoupled spectrum due to the absence of the Nuclear Overhauser Effect (NOE) enhancement[4][5]. Their chemical shifts are influenced by their direct bonding environment. C-2 is significantly downfield due to its vinylic nature and attachment to the ring oxygen.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are predicted based on data from 6-methyl substituted chromones[3][6]. The methyl substituent at C-6 causes a notable downfield shift for C-6 itself.

-

Methyl Carbons: The two methyl carbons are expected in the high-field region (~20 ppm), typical for sp³ hybridized carbons.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,6-dimethyl-4H-chromen-4-one.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of ~2 seconds, relaxation delay of 2 seconds, 16 scans.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency (~100 MHz for a 400 MHz instrument).

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024 scans.

-

Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

-

Data Validation:

-

Confirm the number of signals in both ¹H and ¹³C spectra matches the number of unique protons and carbons in the molecule.

-

If assignments are ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present.

Predicted IR Absorption Data

The IR spectrum of 2,6-dimethyl-4H-chromen-4-one will be dominated by absorptions from the α,β-unsaturated ketone and the aromatic system.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic & Vinylic C-H Stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |

| ~1650 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1610, ~1570 | Medium-Strong | C=C Stretch (Aromatic & Pyrone Ring) |

| ~1220 | Strong | C-O Stretch (Aryl Ether) |

| Below 900 | Medium | C-H Bending (Out-of-plane) |

Causality and Interpretation:

-

C=O Stretch (~1650 cm⁻¹): The most intense and characteristic peak will be the carbonyl stretch. Conjugation with the C2-C3 double bond and the aromatic ring lowers its frequency from that of a simple ketone (~1715 cm⁻¹). Data for various chromones consistently show this band in the 1630-1660 cm⁻¹ range[3].

-

C=C Stretches (~1610, ~1570 cm⁻¹): Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon double bonds within the pyrone and benzene rings.

-

C-O Stretch (~1220 cm⁻¹): The stretching of the aryl-vinyl ether C-O-C bond is expected to produce a strong absorption band.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR unit. This is crucial for data integrity as it subtracts atmospheric H₂O and CO₂ signals.

-

Place a small amount (a few milligrams) of the solid 2,6-dimethyl-4H-chromen-4-one powder onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 32 scans.

-

-

Data Processing and Validation:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks and compare their frequencies with the predicted values to confirm the presence of the key functional groups.

-

Clean the ATR crystal thoroughly after use.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrometry Data

The fragmentation of chromones under electron ionization (EI) is often characterized by a Retro-Diels-Alder (RDA) reaction, which provides a diagnostic cleavage of the heterocyclic ring.

-

Molecular Ion (M⁺•): The molecular formula is C₁₁H₁₀O₂. The calculated monoisotopic mass is 174.0681 u. A high-resolution mass spectrometer should detect the molecular ion peak at m/z ≈ 174.0681. This peak is expected to be prominent.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 174 | [M]⁺• | Molecular Ion |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 146 | [M - CO]⁺• | Loss of carbon monoxide |

| 134 | [C₉H₁₀O]⁺• | RDA Fragment 1 (from cleavage of pyrone ring) |

| 40 | [C₃H₄]⁺• | RDA Fragment 2 (from cleavage of pyrone ring) |

Key Fragmentation Pathway: Retro-Diels-Alder (RDA)

The most diagnostic fragmentation pathway for the chromone core is the RDA reaction. This involves the cleavage of the C4a-C8a and O1-C2 bonds, breaking the pyrone ring into two distinct fragments.

Caption: Proposed Retro-Diels-Alder (RDA) fragmentation of 2,6-dimethyl-4H-chromen-4-one.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction (Gas Chromatography - GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

-

GC conditions: Use a standard non-polar column (e.g., HP-5ms). Program the oven temperature with an initial hold at 50°C followed by a ramp of 10°C/min up to 280°C to ensure volatilization and separation.

-

-

Ionization and Mass Analysis (Electron Ionization - EI):

-

The eluent from the GC column enters the ion source.

-

Use standard EI conditions with an electron energy of 70 eV. This energy level is standard and provides reproducible fragmentation patterns for library matching.

-

The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 500.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern to confirm the structure.

-

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile of 2,6-dimethyl-4H-chromen-4-one. By integrating fundamental principles with data from analogous structures, we have constructed a reliable framework for the identification and characterization of this molecule. The detailed methodologies provided serve as a self-validating system for researchers to empirically confirm these predictions. The true value of this approach lies not just in the final data tables, but in understanding the causal relationships between molecular structure and spectral output—an essential skill for any scientist in the field of drug discovery and chemical analysis.

References

-

G.P. Ellis, The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones, John Wiley & Sons, New York, 1977. [Link]

-

Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aryl-3-arylethynyl-4-quinolones with Thiols: Synthesis of Thiazolo[2,3-a]quinolones", The Royal Society of Chemistry, 2020. [Link]

-

"Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca", Scientia Iranica, 2018. [Link]

-

D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015. [Link]

-

H. C. Jha, F. Zilliken, E. Breitmaier, "Carbon-13 chemical shift assignments of chromones and isoflavones", Canadian Journal of Chemistry, 1980, 58(12), 1211-1219. [Link]

-

A. M. S. Silva, J. A. S. Cavaleiro, J. Elguero, "1H and 13C NMR spectroscopy of chromones", Magnetic Resonance in Chemistry, 2003, 41(5), 395-397. [Link]

-

"Addition/Correction to A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction", Organic Letters, 2010, 12(16), 3821–3821. [Link]

-

"Measuring methods available and examples of their applications 13C NMR", CEITEC, Masaryk University. [Link]

-

H. Budzikiewicz, C. Djerassi, D. H. Williams, Mass Spectrometry of Organic Compounds, Holden-Day, 1967. [Link]

-

"4H-Pyran-4-one, 2,6-dimethyl-", NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

The Discovery and Isolation of Novel 4H-Chromen-4-One Derivatives: An In-Depth Technical Guide

Introduction: The Enduring Relevance of the Chromone Scaffold

The 4H-chromen-4-one, or chromone, scaffold is a privileged heterocyclic system found extensively in nature. These benzo-γ-pyrone structures form the core of a vast array of naturally occurring and synthetic molecules that exhibit a wide spectrum of biological activities.[1][2] From anticancer and antimicrobial to antioxidant and anti-inflammatory properties, the versatility of the chromone ring has made it a focal point for researchers in medicinal chemistry and drug development.[3][4] The continuous exploration of novel chromone derivatives is driven by the quest for more potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the key stages in the discovery and isolation of novel 4H-chromen-4-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for successful synthesis, purification, and characterization of these valuable compounds.

I. Synthetic Strategies: Building the Chromone Core

The construction of the 4H-chromen-4-one skeleton can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section will delve into some of the most effective and widely adopted strategies.

Cyclization of o-Hydroxyaryl Ketones: A Classic and Versatile Approach

One of the most fundamental and adaptable methods for synthesizing 4H-chromen-4-ones involves the cyclization of o-hydroxyaryl ketones. This strategy encompasses several named reactions, each with its own nuances and applications.

-

Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione, which then undergoes acid-catalyzed cyclization to yield the corresponding flavone (a 2-aryl-4H-chromen-4-one).

-

Kostanecki-Robinson Reaction: This method allows for the synthesis of 3-acyl-4H-chromen-4-ones by reacting o-hydroxyacetophenones with aliphatic acid anhydrides and their corresponding sodium salts.

A prominent and straightforward variation of this approach is the DMSO/I2 mediated cyclization of (E)-1-(2-hydroxyphenyl)-3-arylprop-2-en-1-ones (o-hydroxychalcones). This method offers an efficient route to 2-aryl-4H-chromen-4-ones.[5]

Intramolecular Wittig Reaction: A Novel and Efficient Route

A more recent and highly efficient method for the synthesis of 4H-chromen-4-ones is through an intramolecular Wittig reaction. This approach involves the reaction of silyl esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane.[6][7] The resulting acylphosphoranes undergo intramolecular Wittig cyclization to afford the desired chromones in good to excellent yields.[6][7] This one-pot cyclization method often circumvents the need for harsh reaction conditions associated with more traditional syntheses.[6]

Multicomponent Reactions (MCRs): A Strategy for Diversity and Efficiency

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[8] This approach is particularly valuable for generating libraries of diverse chromone derivatives for biological screening.

-

Ugi-Azide Four-Component Reaction (UA-4CR): This reaction has been successfully employed for the synthesis of 3-tetrazolylmethyl-4H-chromen-4-ones.[8] It involves the condensation of an aldehyde or ketone, a primary amine, an isocyanide, and an azide source.[8] The use of sonication can further enhance the efficiency of this reaction.[8]

-

Domino Knoevenagel-Michael-Cyclization: This sequence allows for the synthesis of highly substituted 4H-chromenes from the reaction of aldehydes, malononitrile, and enolizable compounds.

Experimental Workflow: Synthesis of a 2-Aryl-4H-chromen-4-one via o-Hydroxychalcone Cyclization

Caption: General workflow for the synthesis and work-up of a 2-aryl-4H-chromen-4-one.

II. Isolation and Purification: From Crude Mixture to Pure Compound

The successful isolation and purification of the target 4H-chromen-4-one derivative from the reaction mixture or natural extract is a critical step that directly impacts the reliability of subsequent characterization and biological evaluation.

Initial Work-up and Extraction

Following the completion of the synthesis, a standard work-up procedure is typically employed to remove inorganic salts and other highly polar impurities. This usually involves quenching the reaction, followed by extraction of the product into an organic solvent. For chromone derivatives isolated from natural sources, such as marine actinomycetes or plant resins, an initial solvent extraction is the first step.[9][10] Ethyl acetate is a commonly used solvent for extracting chromones due to its moderate polarity.[9]

Column Chromatography: The Workhorse of Purification

Column chromatography is the most widely used technique for the purification of 4H-chromen-4-one derivatives.[11] The principle of this technique lies in the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[11]

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common stationary phase for the purification of chromones. Its polar nature allows for the effective separation of compounds with varying polarities.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used as the mobile phase. The separation is achieved by gradually increasing the polarity of the eluent, a technique known as gradient elution. This allows for the sequential elution of compounds from the column, with less polar compounds eluting first.

Table 1: Typical Solvent Systems for Column Chromatography of 4H-Chromen-4-one Derivatives

| Starting Polarity | Final Polarity | Application |

| 100% Hexane | 50% Ethyl Acetate in Hexane | Separation of relatively non-polar chromone derivatives. |

| 5% Ethyl Acetate in Hexane | 30% Ethyl Acetate in Hexane | General purpose separation of a wide range of chromone derivatives.[12] |

| 100% Dichloromethane | 10% Methanol in Dichloromethane | Separation of more polar chromone derivatives. |

Protocol: Column Chromatography Purification

-

Column Packing: A glass column is plugged with cotton or glass wool and a layer of sand is added. The column is then packed with a slurry of silica gel in the initial, least polar mobile phase.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (or adsorbed onto a small amount of silica gel) and carefully loaded onto the top of the packed column.

-

Elution: The mobile phase is passed through the column, and the polarity is gradually increased.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified 4H-chromen-4-one derivative.

Recrystallization: Achieving High Purity

Recrystallization is an effective method for obtaining highly pure crystalline solids.[3] This technique is based on the principle that the solubility of most solids in a solvent increases with temperature.[10]

Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. Common solvents for recrystallizing chromone derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

Protocol: Recrystallization

-

Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.

-

Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the chromone derivative decreases, leading to the formation of crystals.

-

Crystal Collection: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The pure crystals are dried to remove any residual solvent.

Purification Workflow

Caption: A typical workflow for the purification of a 4H-chromen-4-one derivative.

III. Structural Elucidation and Characterization

Once a novel 4H-chromen-4-one derivative has been isolated in a pure form, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing chromone derivatives.[8]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for in a 4H-chromen-4-one derivative include the aromatic protons of the benzo-γ-pyrone core and any substituents, as well as the protons on the pyrone ring.

-

¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. The carbonyl carbon (C4) of the chromone ring typically appears at a characteristic downfield shift (around 175-185 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4H-chromen-4-one derivatives, the most characteristic absorption is the strong C=O stretching vibration of the γ-pyrone ring, which typically appears in the range of 1600-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to confirm the presence of the chromone chromophore.

Table 2: Typical Spectroscopic Data for a 2-Aryl-4H-chromen-4-one Derivative

| Technique | Characteristic Signals/Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), pyrone ring proton (C3-H) (δ ~6.5 ppm), substituent protons. |

| ¹³C NMR | Carbonyl carbon (C4) (δ ~177 ppm), other aromatic and pyrone ring carbons (δ 100-160 ppm).[8] |

| HRMS | Accurate mass measurement to confirm the elemental composition. |

| IR (cm⁻¹) | Strong C=O stretch (~1630 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), C-O stretches (~1300-1000 cm⁻¹). |

Representative Structure

Caption: General structure of a 4H-chromen-4-one derivative.

IV. Conclusion and Future Perspectives

The discovery and isolation of novel 4H-chromen-4-one derivatives remain a vibrant and promising area of chemical and pharmaceutical research. The development of innovative synthetic methodologies, particularly multicomponent reactions, continues to expand the accessible chemical space for this versatile scaffold. Concurrently, advancements in purification and analytical techniques enable the efficient isolation and unambiguous characterization of these compounds.

The diverse biological activities exhibited by chromone derivatives underscore their potential as lead compounds in drug discovery programs targeting a wide range of diseases.[3][4] Future research will undoubtedly focus on the synthesis of increasingly complex and functionally diverse chromone analogues, coupled with sophisticated biological screening to identify next-generation therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers embarking on this exciting journey of discovery.

References

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Available at: [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4 H -Chromen-4-ones via Intramolecular Wittig Reaction. ResearchGate. Available at: [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 136, pp. 159-335). Elsevier. Available at: [Link]

-

Martinez, A., et al. (2023). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molecules, 28(22), 7529. Available at: [Link]

-

Li, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. Available at: [Link]

-

Karakoc, A., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 21. Available at: [Link]

-

Vasilev, A. A., et al. (2019). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. ResearchGate. Available at: [Link]

-

Singh, G., et al. (2020). Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Conference Proceedings, 2220(1), 020053. Available at: [Link]

-

Kumar, R., et al. (2023). Synthesis, Computational, Antimicrobial, Antioxidant, and ADME Study of 2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One. Polycyclic Aromatic Compounds. Available at: [Link]

-

Wu, C.-C., et al. (2018). Four New 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis and Their Inhibitory Activities on Neutrophil Pro-Inflammatory Responses. Planta Medica, 84(18), 1340–1347. Available at: [Link]

-

Reddy, C. S., & Shanmugam, P. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry, 13(6), 521. Available at: [Link]

-

Sharma, S., et al. (2018). Synthesis of Bioactive Chromone Derivatives. International Journal of Advanced Research, 6(1), 1236-1242. Available at: [Link]

-

Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 583. Available at: [Link]

-

Karakoc, A., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. Molecules, 29(5), 1058. Available at: [Link]

-

Microbe Notes. (2026, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses. Available at: [Link]

-

Balasubramanian, S., & Nair, J. S. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 12, 33–38. Available at: [Link]

-

Li, G., et al. (2021). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. RSC Advances, 11(62), 39315–39319. Available at: [Link]

-

Bojic, M., et al. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1599–1616. Available at: [Link]

-

Hugin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6646–6656. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. One moment, please... [iipseries.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. How To [chem.rochester.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. microbenotes.com [microbenotes.com]

- 12. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

Unveiling the Architectural Blueprint: A Theoretical Exploration of 2,6-dimethyl-4H-chromen-4-one's Molecular Structure

Abstract

This technical guide provides a comprehensive theoretical framework for the molecular structure elucidation of 2,6-dimethyl-4H-chromen-4-one, a member of the chromone family of heterocyclic compounds. Chromone derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] A profound understanding of their three-dimensional structure, electronic properties, and conformational flexibility is paramount for rational drug design and development. This document outlines a synergistic approach, integrating quantum chemical calculations with spectroscopic principles to construct a detailed molecular portrait of 2,6-dimethyl-4H-chromen-4-one. We will delve into the application of Density Functional Theory (DFT) and ab initio methods to predict its geometry, vibrational frequencies, and electronic characteristics. The causality behind the selection of specific computational parameters will be discussed, ensuring a self-validating and robust theoretical model. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the in-depth analysis of bioactive heterocyclic scaffolds.

Introduction: The Significance of Chromones and the Need for Theoretical Scrutiny

Chromones (4H-chromen-4-ones) and their derivatives are a ubiquitous class of oxygen-containing heterocyclic compounds found in numerous natural products. Their versatile biological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, have established them as a cornerstone in medicinal chemistry.[2][3] The biological efficacy of these molecules is intrinsically linked to their molecular structure. Subtle changes in substitution patterns on the chromone scaffold can dramatically alter their pharmacological activity.

The target of our investigation, 2,6-dimethyl-4H-chromen-4-one, possesses a fundamental chromone core with methyl substitutions at positions 2 and 6. To fully comprehend its structure-activity relationship (SAR) and to guide the synthesis of more potent analogues, a detailed understanding of its molecular architecture is crucial. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural data, theoretical studies offer a complementary and often predictive insight into molecular properties that are not easily accessible through experimentation.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the structural and electronic properties of molecules with a high degree of accuracy.[4][5] These methods allow for the optimization of molecular geometries, prediction of vibrational spectra (FTIR and FT-Raman), and characterization of electronic features such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).[6][7][8] This in-depth theoretical analysis provides a foundational understanding of the molecule's reactivity, intermolecular interactions, and potential biological targets.

Theoretical Methodology: A Step-by-Step Computational Workflow

The following section outlines a robust computational protocol for the theoretical investigation of 2,6-dimethyl-4H-chromen-4-one. The choice of methodology is guided by the principles of accuracy, computational efficiency, and the ability to provide experimentally relevant data.

Molecular Geometry Optimization

The initial step involves the construction of the 3D structure of 2,6-dimethyl-4H-chromen-4-one. The geometry is then optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.

Experimental Protocol:

-

Initial Structure Generation: The 2D structure of 2,6-dimethyl-4H-chromen-4-one is drawn using a molecular editor and converted to a 3D representation.

-

Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a widely used and reliable method for geometry optimization of organic molecules.[2][4][5]

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost, accounting for polarization and diffuse functions which are important for describing the electronic distribution in heterocyclic systems.[2][5]

-

Optimization Procedure: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The convergence criteria should be set to tight to ensure a true energy minimum is reached.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational frequencies.

Caption: Workflow for molecular geometry optimization.

Vibrational Spectral Analysis

Theoretical vibrational analysis provides a powerful means to interpret and assign experimental FTIR and FT-Raman spectra. The calculated frequencies and intensities can be correlated with specific vibrational modes of the molecule.

Experimental Protocol:

-

Frequency Data Extraction: The output of the frequency calculation from the geometry optimization step contains the harmonic vibrational frequencies.

-

Scaling Factor Application: Due to the approximations inherent in the theoretical models and the neglect of anharmonicity, calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies for better agreement with experimental data.

-

Vibrational Mode Assignment: The visualization of the normal modes of vibration allows for the assignment of each calculated frequency to a specific molecular motion (e.g., C=O stretch, C-H bend).

-

Spectral Simulation: The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared or Raman spectrum, which can be directly compared with experimental spectra.

Electronic Properties Analysis

Understanding the electronic properties of 2,6-dimethyl-4H-chromen-4-one is crucial for predicting its reactivity and potential for intermolecular interactions.

Experimental Protocol:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[7]

-

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface.

-

Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack (e.g., the carbonyl oxygen).

-

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.

-

Green regions (neutral potential): Indicate areas of low electrostatic potential.

-

Caption: Workflow for analyzing electronic properties.

Predicted Molecular and Electronic Properties

Based on the computational workflow described above and drawing parallels from studies on similar chromone derivatives, we can anticipate the following structural and electronic characteristics for 2,6-dimethyl-4H-chromen-4-one.

Optimized Molecular Geometry

The optimized structure of 2,6-dimethyl-4H-chromen-4-one is expected to be largely planar, with the chromone ring system forming a rigid scaffold. The methyl groups at positions 2 and 6 will introduce some steric effects that may cause minor deviations from planarity. The bond lengths and angles will be consistent with the hybridization of the constituent atoms.

Table 1: Predicted Geometrical Parameters for 2,6-dimethyl-4H-chromen-4-one (based on B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.22 Å | Typical double bond character of a ketone. |

| C2-C3 Bond Length | ~1.35 Å | Double bond within the pyranone ring. |

| O1-C2 Bond Length | ~1.37 Å | Partial double bond character due to resonance. |

| C6-CH3 Bond Length | ~1.51 Å | Standard single bond between sp2 and sp3 carbons. |

| C-C-C Bond Angles | ~120° | For sp2 hybridized carbons in the aromatic ring. |

| O-C=O Bond Angle | ~125° | Reflects the sp2 hybridization of the carbonyl carbon. |

Vibrational Signature

The theoretical vibrational spectrum will exhibit characteristic peaks corresponding to the functional groups present in the molecule.

Table 2: Predicted Key Vibrational Frequencies for 2,6-dimethyl-4H-chromen-4-one

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) | Intensity |

| C=O Stretch | 1640 - 1680 | Strong |

| C=C Aromatic Stretch | 1550 - 1620 | Medium to Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C-H Aliphatic Stretch | 2850 - 3000 | Medium |

| C-O-C Stretch | 1200 - 1300 | Strong |

| C-H Bending | 1350 - 1480 | Medium |

Electronic Landscape

The electronic properties will provide insights into the molecule's reactivity and potential for non-covalent interactions.

Table 3: Predicted Electronic Properties for 2,6-dimethyl-4H-chromen-4-one

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | ~ -2.0 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule. |

The Molecular Electrostatic Potential (MEP) map is predicted to show the most negative potential (red) localized on the carbonyl oxygen atom, highlighting it as the primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive potential (blue), making them susceptible to nucleophilic interactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical approach for the detailed investigation of the molecular structure of 2,6-dimethyl-4H-chromen-4-one. By employing Density Functional Theory, we can obtain a wealth of information regarding its optimized geometry, vibrational signatures, and electronic properties. This theoretical data provides a robust foundation for understanding its chemical behavior and for guiding future experimental work.

The insights gained from these theoretical studies can be instrumental in:

-

Rational Drug Design: Modifying the substitution pattern to enhance biological activity based on the predicted electronic and steric properties.

-

Spectroscopic Analysis: Aiding in the interpretation and assignment of experimental FTIR, FT-Raman, and NMR spectra.

-

Understanding Reaction Mechanisms: Predicting the most likely sites for chemical reactions.

Future work should focus on validating these theoretical predictions with experimental data. The synthesis of 2,6-dimethyl-4H-chromen-4-one followed by its characterization using X-ray crystallography, NMR, and vibrational spectroscopy would provide a valuable benchmark for the computational results. Furthermore, theoretical studies could be extended to explore its interactions with biological targets through molecular docking and molecular dynamics simulations, thereby bridging the gap between molecular structure and pharmacological activity.

References

- Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investig

- (PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations - ResearchGate. (2021).

- Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. (2025). MDPI.

- Spectroscopic Investigation, ab initio HF and DFT Calculations and Other Biomolecular Properties of 6-methylchromone-3-carbonitrile. (2017). International Journal of Pharmaceutical Sciences Review and Research, 47(2), 123-132.

- DFT Calculations and Molecular Docking Studies on a Chromene Derivative. (2021). ChemistrySelect, 6(13), 3149-3161.

- Synthesis, characterization, molecular structure, and computational studies on 4(1H) - Covenant University. (2021). Journal of Molecular Structure, 1245, 131077.

- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. (2023). New Journal of Chemistry.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(14), 6435-6450.

- Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis. (2025).

- (PDF) 4,6-Dimethyl-2H-chromen-2-one. (2025).

- (PDF) Electronic structure simulations of 2,6-dimethyl-2,5-heptadien-4-one by FTIR, FT-Raman, NMR, UV–vis, NBO and density functional theory. (2012).

- Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI.

- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry, 8, 571.